An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the predicted physicochemical properties of the synthetic building block, Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate. Given the nascent stage of research on this specific molecule, this document emphasizes the experimental methodologies required for its full characterization. The insights and protocols herein are designed to empower researchers in drug discovery and medicinal chemistry to rigorously evaluate this and similar piperidine-based scaffolds.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold. The introduction of a propargyl ether at the 3-position, along with the Boc-protecting group, offers a versatile platform for further chemical modifications, such as click chemistry, making this compound a valuable intermediate in the synthesis of novel therapeutics.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design and development.[2]
Predicted Physicochemical Profile
While extensive experimental data for Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (CAS Number: 1219828-03-1) is not yet publicly available, we can infer its likely properties based on its chemical structure and data from its structural isomer, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.
| Property | Predicted Value / Information | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₂₃NO₃ | Derived from its chemical structure. |
| Molecular Weight | 253.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid. | Many Boc-protected piperidine derivatives with similar molecular weights exist as oils or low-melting solids at room temperature. |
| Melting Point | To be determined experimentally. | The melting point will be a key indicator of purity. |
| Boiling Point | To be determined experimentally. | Likely to be high and may require vacuum distillation to prevent decomposition. |
| Solubility | Predicted to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have low solubility in water. | The presence of the lipophilic tert-butyl and piperidine rings, along with the polar ether and carbamate groups, suggests this solubility profile. |
| pKa | To be determined experimentally. | The basicity of the piperidine nitrogen is masked by the Boc-protecting group, so the molecule is not expected to have a significant basic pKa. The propargyl group's terminal proton is weakly acidic but not typically ionizable under physiological conditions. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3. | This is an estimation based on the lipophilic and hydrophilic portions of the molecule. The structural isomer, Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, has a calculated XLogP3 of 2.4. |
| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | To be determined experimentally. | Characteristic peaks are expected for the Boc group, the piperidine ring protons, and the propargyl ether moiety. |
Experimental Protocols for Physicochemical Characterization
The following section details the essential experimental procedures for the comprehensive characterization of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.[3]
Methodology: Capillary Melting Point Determination [4]
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[6]
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic property.
Methodology: Distillation Method [7]
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the bulb is just below the side arm of the distillation flask.
-
Sample Introduction: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a stable temperature is reached on the thermometer, corresponding to the vapor-liquid equilibrium. This stable temperature is the boiling point.
Determination of Solubility
Solubility in various solvents is a critical parameter, especially in the context of drug development, as it influences formulation and bioavailability.[8][9]
Methodology: Qualitative Solubility Testing [10][11][12]
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents like ethanol, methanol, dichloromethane, and hexane.
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and recorded as soluble, partially soluble, or insoluble.
Determination of pKa
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for understanding its behavior in biological systems.[13]
Methodology: Potentiometric Titration [14]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, depending on the nature of the compound.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17][18][19][20][21]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets), and the protons of the propargyl group (a singlet for the acetylenic proton and a doublet for the methylene protons).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[22]
-
Expected Absorptions:
-
C-H stretching (alkane and alkyne)
-
C=O stretching (carbamate) around 1680-1700 cm⁻¹
-
C-O stretching (ether and carbamate)
-
C≡C stretching (alkyne) around 2100-2260 cm⁻¹
-
≡C-H stretching (terminal alkyne) around 3300 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[23][24][25][26]
-
Expected Fragmentation: The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or isobutylene. The piperidine ring can also undergo characteristic fragmentation.
Visualizing the Molecular Structure and Experimental Workflow
Caption: A generalized workflow for physicochemical characterization.
Conclusion
Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is a promising synthetic intermediate with significant potential in drug discovery. While specific experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its characterization. By following the detailed protocols outlined herein, researchers can generate the necessary data to fully understand and effectively utilize this valuable building block in the development of novel therapeutics. The interplay of its structural features suggests a compound with favorable drug-like properties, warranting further investigation.
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